(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
The primary targets of 3-methoxy-8-[(E)-2-phenylethenesulfonyl]-8-azabicyclo[3.2.1]octane are the 5-HT3 receptors . These receptors are a type of serotonin receptor found in both the central and peripheral nervous systems of vertebrates . They play a significant role in various physiological activities such as intestinal movements, mood regulation, appetite, and sleep .
Mode of Action
The compound interacts with its targets, the 5-HT3 receptors, influencing various biological behaviors like eating, movement, and reproduction
Biochemical Pathways
The compound affects the serotonin (5-hydroxytryptamine, 5-HT) pathway, which is a significant monoamine neurotransmitter pathway . This pathway is widely distributed in both the central and peripheral nervous systems of vertebrates and invertebrates .
Result of Action
The compound has shown nematicidal activity, with good lethal rates observed against certain nematodes . For instance, it has shown an inhibition activity of 84% at 160 mg/l against root-knot nematodes M. incognita .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the methoxy and styrylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and styrylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in organic synthesis, particularly in the formation of N-Boc-protected anilines.
Uniqueness
(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane stands out due to its unique bicyclic structure and the presence of both methoxy and styrylsulfonyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-methoxy-8-[(E)-2-phenylethenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-20-16-11-14-7-8-15(12-16)17(14)21(18,19)10-9-13-5-3-2-4-6-13/h2-6,9-10,14-16H,7-8,11-12H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYKKCMQFJTTDY-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CC2CCC(C1)N2S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.